N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-2-17-15(19)18-10-4-3-5-13(11-18)12-6-8-14(16)9-7-12/h6-9,13H,2-5,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXXFMYIZMKUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide typically involves the reaction of 4-fluoroaniline with ethyl chloroformate to form N-ethyl-4-fluoroaniline. This intermediate is then reacted with azepane-1-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification process may include techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated fluorophenyl azepane derivatives.
Scientific Research Applications
The compound's structure, characterized by the presence of a fluorinated phenyl group and an azepane ring, suggests significant biological activity. Research indicates that it may exhibit anticancer properties and neuroprotective effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies that demonstrate its efficacy against different cancer cell lines:
| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis through caspase activation |
| MDA-MB-231 | 15.3 | Inhibition of Notch-AKT signaling pathways |
| A549 | 10.2 | Disruption of oxidative stress responses |
The compound has been shown to activate caspase-dependent pathways, leading to programmed cell death in cancer cells. Additionally, it interferes with critical signaling pathways that are essential for cancer cell survival and proliferation, such as the Notch-AKT pathway .
Neuroprotective Effects
Similar compounds have demonstrated the ability to inhibit cholinesterases, which are important targets for treating neurodegenerative diseases like Alzheimer's disease. This suggests that N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide may also possess neuroprotective properties .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology into other areas of medicine.
Cancer Treatment
Due to its anticancer properties, this compound is being investigated for use in cancer therapies. The ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for developing new anticancer drugs .
Treatment of Neurodegenerative Diseases
Given its potential cholinesterase inhibition, there is a possibility for this compound to be developed into a treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is necessary to establish its efficacy and safety in clinical settings .
Case Study 1: Breast Cancer Treatment
In a study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in significant cell death through apoptosis. The study reported IC50 values indicating strong potency against these cell lines, with mechanisms linked to oxidative stress and disruption of survival pathways.
Case Study 2: Cholinesterase Inhibition
Research into related compounds has shown that derivatives containing similar moieties can effectively inhibit cholinesterases. This suggests that this compound may also possess neuroprotective properties, warranting further investigation into its potential applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the azepane ring provides structural stability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(4-fluorophenyl)azepane-1-carboxamide
- N-ethyl-3-(4-chlorophenyl)azepane-1-carboxamide
- N-ethyl-3-(4-bromophenyl)azepane-1-carboxamide
Uniqueness
N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azepane ring structure with a fluorinated phenyl group, which is believed to enhance its biological activity through improved binding affinity to target proteins. The presence of the fluorine atom contributes to the compound's lipophilicity and stability, making it a valuable candidate for pharmacological studies.
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. It is hypothesized that this compound may act through:
- Competitive Inhibition : Binding to the active site of enzymes, thereby preventing substrate interaction.
- Allosteric Modulation : Inducing conformational changes in target proteins that alter their activity.
These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's impact on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism involved apoptosis induction and cell cycle arrest at the G1/S phase .
- Animal Models : In vivo experiments using rodent models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups. The observed effects correlated with decreased levels of specific biomarkers associated with tumor progression .
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and moderate metabolic stability, indicating potential for therapeutic use.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains fluorine; azepane ring | Antimicrobial, anticancer |
| Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate | Lacks fluorine; similar azepane structure | Potentially lower biological activity |
| N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide | Similar halogenated structure | Studied for antimicrobial properties |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling reactions using carbodiimide-based activators (e.g., DCC or EDC) to link the azepane core to the 4-fluorophenyl moiety. Reaction efficiency is optimized through factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst concentration) to identify optimal conditions. Post-synthesis, X-ray crystallography should confirm structural integrity, as demonstrated in similar carboxamide syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm proton and carbon environments, particularly the ethyl group and fluorophenyl substituents .
- UV/Vis Spectroscopy : To analyze electronic transitions (λmax ~255 nm, as observed in related compounds) .
- Mass Spectrometry : Compare experimental molecular ion peaks with NIST Chemistry WebBook data for validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
- Store at -20°C for long-term stability, and refer to institutional safety data sheets (SDS) for spill management and disposal .
Advanced Research Questions
Q. How can computational methods improve reaction optimization and mechanistic understanding?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, as employed by ICReDD for reaction design .
- AI-Driven Simulations : Integrate tools like COMSOL Multiphysics to predict optimal reaction conditions (e.g., solvent effects, catalyst loading) and reduce trial-and-error experimentation .
Q. How can researchers resolve contradictions between experimental and computational data?
- Methodological Answer :
- Cross-Validation : Compare computational predictions (e.g., bond lengths, energy barriers) with experimental crystallography (X-ray) or spectroscopic data .
- Factorial Design : Systematically vary parameters (e.g., temperature, stoichiometry) to isolate variables causing discrepancies .
- Feedback Loops : Incorporate experimental results into computational models to refine accuracy iteratively .
Q. What methodologies are used to analyze hydrogen bonding and crystal packing in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and quantify bond distances/angles .
- Comparative Analysis : Cross-reference crystallographic data with NIST’s Standard Reference Database to validate packing motifs .
Q. How can researchers design experiments to assess the compound’s potential pharmacological activity?
- Methodological Answer :
- In Silico Screening : Use molecular docking simulations to predict binding affinity with target proteins (e.g., neurotransmitter receptors) .
- Dose-Response Studies : Apply factorial design to test bioactivity across concentrations and assess cytotoxicity in cell models .
Data Management and Validation
Q. What strategies ensure data integrity in studies involving this compound?
- Methodological Answer :
- Encrypted Databases : Use chemical software with AES-256 encryption to secure spectral and crystallography data .
- Reproducibility Checks : Archive raw data (e.g., NMR FIDs, chromatograms) and document metadata (e.g., instrument calibration logs) for peer review .
Q. How can researchers leverage AI for high-throughput screening of derivatives?
- Methodological Answer :
- Generative Models : Train AI on existing carboxamide datasets to propose novel derivatives with optimized properties (e.g., solubility, binding affinity) .
- Automated Analysis : Deploy machine learning pipelines to correlate structural features (e.g., fluorine substitution) with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
